molecular formula C20H24O4 B7823005 Crocetin CAS No. 504-39-2

Crocetin

Cat. No.: B7823005
CAS No.: 504-39-2
M. Wt: 328.4 g/mol
InChI Key: PANKHBYNKQNAHN-MQQNZMFNSA-N
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Description

Crocetin is a natural carotenoid dicarboxylic acid that is primarily found in the stigmas of the saffron plant (Crocus sativus L.) and the fruit of Gardenia jasminoides. It is an aglycone of crocin, which means it is derived from crocin by the removal of sugar molecules. This compound is known for its vibrant red color and has been used traditionally as a dye and in medicine. It possesses a polyunsaturated conjugated acid structure with four side-chain methyl groups and seven conjugated double bonds, making it sensitive to thermal treatment, light, and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crocetin can be synthesized through the enzymatic hydrolysis of crocin. This process involves the use of enzymes such as β-glucosidase to cleave the glycosidic bonds in crocin, resulting in the formation of this compound. Another method involves the chemical hydrolysis of crocin using acidic or basic conditions to achieve the same result .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as saffron and Gardenia jasminoides. The process includes the extraction of crocin followed by its hydrolysis to this compound. Techniques such as high-pressure liquid chromatography (HPLC) and thin-layer chromatography are used to purify this compound from the extract . Additionally, microbial synthesis methods have been developed, utilizing genetically modified Escherichia coli to produce this compound from glycerol .

Chemical Reactions Analysis

Types of Reactions: Crocetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Carotenoid-cleaving dioxygenase enzymes.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Esterification: Sugars like gentiobiose or glucose in the presence of an acid catalyst.

Major Products:

    Oxidation: this compound dialdehyde.

    Reduction: Dihydrothis compound.

    Esterification: Crocin.

Scientific Research Applications

Crocetin has a wide range of scientific research applications:

Comparison with Similar Compounds

Crocetin is often compared with its glycosylated form, crocin. While both compounds share similar bioactive properties, this compound is more effective in inhibiting angiogenesis and has a higher binding affinity to VEGFR2 compared to crocin . Other similar compounds include:

This compound’s unique structure and bioactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANKHBYNKQNAHN-MQQNZMFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015585
Record name Transcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trans sodium crocetinate is a novel drug, which has been shown to increase whole-body oxygen consumption during hemorrhagic shock. It works by increasing the diffusion rate of oxygen through plasma rather than on a specific symptom of hemorrhagic shock and has been suggested as a general treatment for hypoxemia. Thus it could also be beneficial for treating respiratory insufficiencies.
Record name Transcrocetinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05974
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CAS No.

27876-94-4, 8022-19-3
Record name Crocetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27876-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Transcrocetin [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Transcrocetinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Oils, saffron
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Record name Transcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,8'-diapo-ψ,ψ-carotenedioic acid
Source European Chemicals Agency (ECHA)
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Record name TRANSCROCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TC155L9C
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Record name SAFFRON OIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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